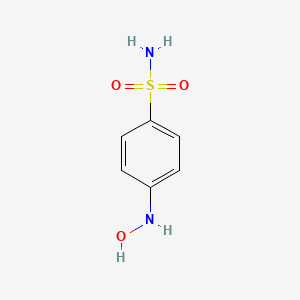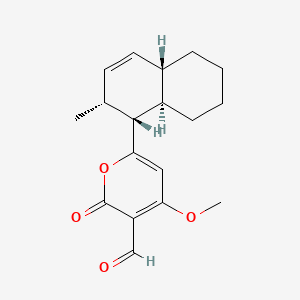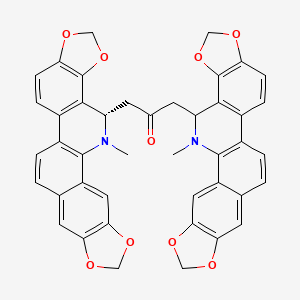
4-(Hydroxyamino)benzenesulfonamide
Overview
Description
4-(Hydroxyamino)benzenesulfonamide is a sulfamethoxazole metabolite . It has a molecular formula of C6H8N2O3S and is also known by other synonyms such as 4-Hydroxyamino-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 4-(Hydroxyamino)benzenesulfonamide, involves intramolecular cyclization rearrangement reactions . For instance, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via this method from a previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of 4-(Hydroxyamino)benzenesulfonamide consists of a central sulfur atom, two doubly bonded oxygens, a nitrogen atom (existing as a substituted amine), and an aniline group .Chemical Reactions Analysis
The chemical reactions involving 4-(Hydroxyamino)benzenesulfonamide are primarily related to its role as an inhibitor of carbonic anhydrase isozymes . This inhibition is a key mechanism in its anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxyamino)benzenesulfonamide include a molecular weight of 188.2 and a molecular formula of C6H8N2O3S .Scientific Research Applications
Synthesis and Chemical Structure
4-(Hydroxyamino)benzenesulfonamide and its derivatives have been synthesized using various methods, including microwave irradiation. These compounds have been structurally characterized using techniques like 1H NMR, 13C NMR, and HRMS. Such studies are crucial for confirming the chemical identity and purity of these compounds for further applications in research (Gul et al., 2016).
Biochemical Evaluation and Inhibitory Effects
The biochemical evaluation of 4-(Hydroxyamino)benzenesulfonamide derivatives has revealed significant inhibitory effects on certain enzymes, such as carbonic anhydrase (CA) isoenzymes. These studies are instrumental in understanding the potential therapeutic applications of these compounds in various medical conditions (Gul et al., 2016).
Potential in Anticancer Research
Some derivatives of 4-(Hydroxyamino)benzenesulfonamide have demonstrated promising anticancer activities. These compounds have been evaluated against various cancer cell lines, contributing to the development of new anticancer agents. This application is particularly significant in the field of medicinal chemistry and oncology research (Fahim & Shalaby, 2019).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and density functional theory (DFT) calculations, have been conducted on 4-(Hydroxyamino)benzenesulfonamide derivatives. These studies are essential for predicting the interaction of these compounds with biological targets, aiding in the design of more effective molecules (Fahim & Shalaby, 2019).
Development of Radioligands and Imaging Agents
Some studies have focused on synthesizing and evaluating derivatives of 4-(Hydroxyamino)benzenesulfonamide as potential radioligands for imaging purposes. These compounds could be used in positron emission tomography (PET) imaging, contributing to the field of diagnostic imaging and molecular medicine (Gao et al., 2014).
Safety And Hazards
Future Directions
The future directions for 4-(Hydroxyamino)benzenesulfonamide research could involve further exploration of its anticancer and antimicrobial properties . The design and synthesis of new aryl thiazolone–benzenesulfonamides, including 4-(Hydroxyamino)benzenesulfonamide, and their carbonic anhydrase IX inhibitory effect could be a promising area of study .
properties
IUPAC Name |
4-(hydroxyamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-12(10,11)6-3-1-5(8-9)2-4-6/h1-4,8-9H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGHCFNZJKVXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236570 | |
| Record name | 4-Hydroxylaminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxyamino)benzenesulfonamide | |
CAS RN |
877-67-8 | |
| Record name | 4-Hydroxylaminobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxylaminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYLAMINOBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4V4XM89FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)


![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)
